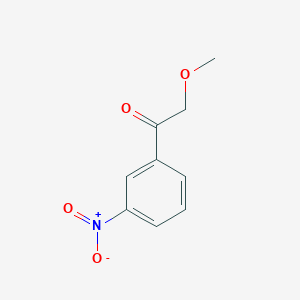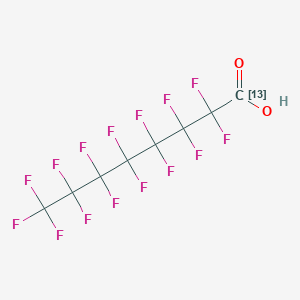
Pentadecafluoro(1-13C)octanoic acid
概要
説明
Pentadecafluorooctanoic acid, also known as Perfluorooctanoic acid (PFOA), is a type of perfluorinated carboxylic acid and fluorosurfactant . It has a molecular formula of C8HF15O2 .
Synthesis Analysis
While specific synthesis methods for Pentadecafluorooctanoic acid were not found in the search results, it’s known that PFOA and its related compounds are widely used in the production of fluoroelastomers and fluoropolymers .Molecular Structure Analysis
The molecular structure of Pentadecafluorooctanoic acid consists of a chain of eight carbon atoms, with fifteen fluorine atoms attached, making it highly fluorinated . The molecular weight is 414.0684 .Chemical Reactions Analysis
Pentadecafluorooctanoic acid can be used as an ion-pairing reagent in the development of a chromatographic method for the separation and determination of underivatized proteinic amino acids .Physical and Chemical Properties Analysis
Pentadecafluorooctanoic acid is a solid substance with an off-white appearance and a pungent odor . It has a molecular weight of 414.0684 .科学的研究の応用
Noninvasive Gastric Emptying Measurement
Pentadecafluoro(1-13C)octanoic acid is utilized in the 13C-octanoic acid breath test , a noninvasive method for measuring gastric emptying rates. This application is significant in comparing the gastric-emptying rate of formula-fed and breast-fed infants, highlighting the method's safety and efficiency in small infants, allowing for comparisons of various feeding methods without invasive procedures. The breath test utilizes octanoic acid, a medium-chain fatty acid marked with the stable isotope 13C, which, upon absorption, facilitates the measurement of gastric emptying through the analysis of expired 13C in the breath samples (Van Den Driessche et al., 1997; Van den Driessche et al., 1997).
DNA Isolation
It has been demonstrated that fluorine-containing carboxylic acids, like pentadecafluorooctanoate, can efficiently precipitate proteins from nucleohistone and nucleoprotamine, facilitating the large-scale isolation of highly polymerized deoxyribonucleic acids (DNA). This method offers a convenient and less tedious alternative to existing DNA isolation techniques, underscoring the utility of pentadecafluorooctanoate in biochemical research and molecular biology (Jones & Walker, 1966).
Fatty Acid Catabolism Study
Research on the catabolism rates of fatty acids, including octanoic acid, in mice using stable isotope (13C) labeled compounds has provided valuable insights into lipid metabolism. Such studies have revealed that medium-chain fatty acids like octanoic acid are catabolized significantly faster than long-chain fatty acids, offering a deeper understanding of fatty acid metabolism and its implications for dietary and therapeutic interventions (Shibata et al., 2012).
Membrane Interaction Studies
The impact of perfluorinated fatty acids, including pentadecafluoro-n-octanoic acid (PFOA), on membrane dynamics has been studied by assessing their effect on the binding of lipid-binding, membrane-impermeant fluorescent dyes like merocyanine 540 (MC540) to plasma membranes. These studies help understand the direct, physical, membrane-altering mechanism of perfluorinated fatty acid toxicity on mammalian cells, contributing to the broader knowledge of cellular membrane interactions and the toxicological effects of perfluorinated compounds (Levitt & Liss, 1987).
作用機序
Target of Action
The primary targets of Pentadecafluoro(1-13C)octanoic acid are currently unknown
Biochemical Pathways
This compound may potentially affect various biochemical pathways . The exact pathways and their downstream effects are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the compound’s mechanism of action and potential therapeutic applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Safety and Hazards
Pentadecafluorooctanoic acid is considered hazardous. It’s harmful if swallowed or inhaled, causes serious eye damage, and is suspected of causing cancer . It may damage fertility or the unborn child, cause harm to breast-fed children, and cause damage to organs through prolonged or repeated exposure . The target organs include the liver .
将来の方向性
生化学分析
Biochemical Properties
Pentadecafluoro(1-13C)octanoic acid plays a crucial role in biochemical reactions, particularly as an ion pair reagent. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been used in the determination of underivatized amino acids in fermentation media using liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) . The nature of these interactions often involves the formation of stable complexes, which can be analyzed to gain insights into the biochemical pathways and mechanisms involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it has been observed to interfere with the binding between liver-fatty acid binding protein and fatty acids, thereby impacting cellular lipid homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic flux and gene expression. For example, it has been shown to cause hepatic peroxisome proliferation in rodents, which is indicative of its role in modulating lipid metabolism. The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate the desired biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that it can accumulate in tissues, leading to persistent effects on cellular function . These effects include alterations in gene expression and metabolic pathways, which can have significant implications for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate metabolic pathways without causing significant toxicity. At high doses, it has been associated with adverse effects such as liver toxicity and disruption of lipid metabolism . Threshold effects have been observed, indicating that there is a critical concentration above which the compound exerts toxic effects. These findings are crucial for determining safe exposure levels and understanding the potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in fatty acid oxidation. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and energy production. These interactions highlight the importance of this compound in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific compartments . The localization of this compound within cells can influence its activity and function, as it may target specific organelles or cellular structures.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on lipid metabolism and energy production . Targeting signals and post-translational modifications may direct the compound to these specific compartments, ensuring its proper localization and function within the cell.
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREZUHAYWORS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892570 | |
| Record name | Pentadecafluoro(1-13C)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864071-09-0 | |
| Record name | Pentadecafluoro(1-13C)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
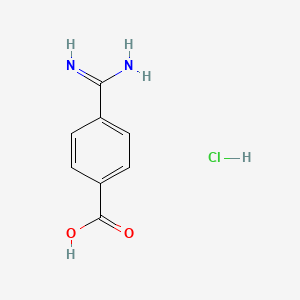

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
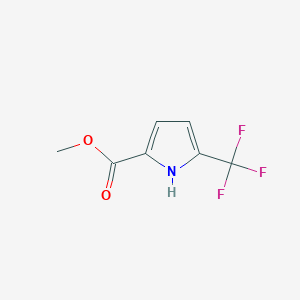
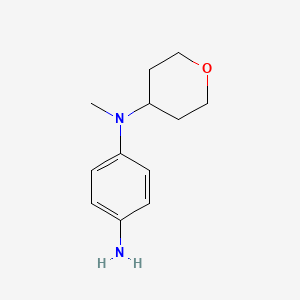
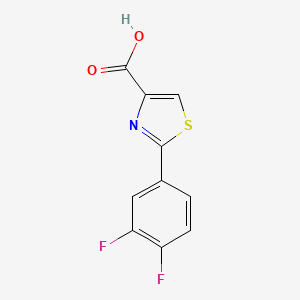
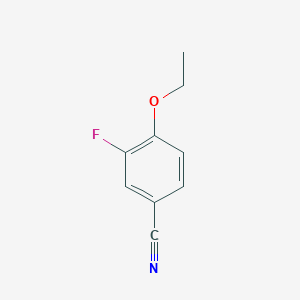
![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
